molecular formula C14H17N3O2S B2975094 N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide CAS No. 337924-57-9

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide

Cat. No.: B2975094
CAS No.: 337924-57-9
M. Wt: 291.37
InChI Key: HZTPUMBFQMDBHI-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide is an organic compound that features both benzyl and pyridinyl groups attached to a sulfamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide typically involves the reaction of 4-methylbenzylamine with 4-pyridinylmethylamine in the presence of a sulfamide precursor. Common reaction conditions include:

    Solvent: Often anhydrous solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the pyridinyl or benzyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Reduced forms of the aromatic rings.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide exerts its effects would depend on its specific application:

    Molecular targets: Could include enzymes, receptors, or other proteins.

    Pathways involved: Might involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)urea
  • N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)carbamate

Uniqueness

N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide is unique due to its sulfamide core, which can impart different chemical and biological properties compared to urea or carbamate analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-4-ylmethylsulfamoyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-12-2-4-13(5-3-12)10-16-20(18,19)17-11-14-6-8-15-9-7-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTPUMBFQMDBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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